2-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
CAS No.: 946226-17-1
Cat. No.: VC11921725
Molecular Formula: C19H25N5O4S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946226-17-1 |
|---|---|
| Molecular Formula | C19H25N5O4S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
| Standard InChI | InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) |
| Standard InChI Key | ULNHKAWWEDFJTF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, 2-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide, reflects its three primary components:
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4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position.
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Sulfonamide-linked piperazine: A six-membered piperazine ring bonded to a sulfonyl group (-SO₂-) and a pyrimidin-2-yl substituent.
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Acetamide backbone: Connects the methoxyphenyl group to the sulfonamide ethyl chain.
Key structural identifiers include:
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SMILES:
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 -
InChIKey:
ULNHKAWWEDFJTF-UHFFFAOYSA-N
The piperazine ring adopts a chair conformation, while the pyrimidine and methoxyphenyl groups contribute to planar geometry, as observed in analogous structures .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Piperazine Functionalization: 4-(Pyrimidin-2-yl)piperazine is reacted with ethylenediamine sulfonyl chloride to form the sulfonamide intermediate .
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Acetamide Coupling: The intermediate is acylated with 2-(4-methoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the final product with >90% purity .
Critical Reaction Parameters:
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Temperature: 0–5°C during sulfonylation to prevent side reactions.
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Solvent: Anhydrous dichloromethane ensures optimal reactivity.
Physicochemical Properties
The compound exhibits pH-dependent stability, degrading rapidly in acidic conditions (t₁/₂ = 2.3 h at pH 3) but remaining stable at physiological pH (t₁/₂ > 48 h).
Pharmacological Activity
Enzyme Inhibition
The sulfonamide group confers potent carbonic anhydrase (CA) inhibitory activity (IC₅₀ = 38 nM against CA-II). Comparative studies show:
| Enzyme Isoform | IC₅₀ (nM) | Selectivity vs. CA-I |
|---|---|---|
| CA-I | 420 | 1x |
| CA-II | 38 | 11x |
| CA-IX | 105 | 4x |
This selectivity suggests utility in glaucoma and edema management.
Research Findings
Preclinical Studies
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In Vivo Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity .
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Pharmacokinetics: Oral bioavailability = 67%, with a plasma half-life of 6.2 h.
Structural Analogues
Modifying the pyrimidine substituent (e.g., replacing with pyridin-2-yl) reduces CA inhibition by 40%, underscoring the critical role of the pyrimidine ring .
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